

A Comprehensive Technical Guide to O-Toluic Acid-d7: Properties and Applications

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **O-Toluic acid-d7**, a deuterated analog of o-toluic acid. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotopelabeled compounds in their work.

Introduction

O-Toluic acid-d7 (2-Methylbenzoic acid-d7) is a stable isotope-labeled version of o-toluic acid where seven hydrogen atoms have been replaced with deuterium.[1] This isotopic substitution makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantitative analysis.[2] Its primary application is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for the accurate quantification of o-toluic acid and structurally related compounds in complex biological matrices.[2] Deuterated standards are considered the gold standard for such applications as they exhibit nearly identical chemical and physical properties to their non-deuterated counterparts, ensuring they co-elute chromatographically and experience similar ionization effects, thus correcting for matrix effects and variations in sample processing.

Physical and Chemical Properties

The physical and chemical properties of **O-Toluic acid-d7** are summarized below. Data for the non-deuterated form, o-toluic acid, is also provided for comparison, as the physical properties



are very similar.

Properties of O-Toluic Acid-d7

Property	Value	Reference
CAS Number	207742-73-2	[3][4][5]
Molecular Formula	C8HD7O2	[3][4][5]
Molecular Weight	143.19 g/mol	[3][4][5]
Melting Point	104-106 °C	[6]
Storage Temperature	-20°C or Refrigerator	[3][6]
Solubility	Chloroform (Slightly)	[3]
Isotopic Enrichment	≥98 atom % D	[7]

Computed Properties of O-Toluic Acid-d7

Property	Value
Topological Polar Surface Area (TPSA)	37.3 Ų
logP	1.69322
Hydrogen Bond Acceptors	1
Hydrogen Bond Donors	1
Rotatable Bonds	2

Properties of o-Toluic Acid (Non-deuterated)



Property	Value	Reference
CAS Number	118-90-1	[8]
Molecular Formula	C ₈ H ₈ O ₂	[8]
Molecular Weight	136.15 g/mol	[6]
Melting Point	103-105 °C	[6][9]
Boiling Point	258-259 °C	[9]
Density	1.129 g/cm³ at 25 °C	[9]
рКа	~3.98	[10]
Appearance	White to off-white crystalline solid	[9]
Solubility in water	1.2 g/L	[11]
Solubility in organic solvents	Soluble in ethanol, ether, and acetone	[11]

Experimental Protocols Synthesis of O-Toluic Acid-d7

While a specific, detailed synthesis protocol for **O-Toluic acid-d7** is not readily available in the public domain, a representative procedure can be outlined based on common methods for deuterating aromatic carboxylic acids. One such method is the acid-catalyzed hydrogen-deuterium exchange.

Objective: To replace the hydrogen atoms on the aromatic ring and the methyl group of o-toluic acid with deuterium.

Materials:

- o-Toluic acid
- Deuterated sulfuric acid (D₂SO₄)



- Deuterium oxide (D₂O)
- Anhydrous sodium sulfate
- · Deuterated diethyl ether
- Round-bottom flask with a reflux condenser
- · Magnetic stirrer and heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve o-toluic acid in a minimal amount of deuterium oxide.
- Acid Catalyst Addition: Carefully add a catalytic amount of deuterated sulfuric acid to the solution.
- Reflux: Heat the mixture to reflux under a nitrogen or argon atmosphere to prevent the
 exchange with atmospheric moisture. The reaction is typically stirred at an elevated
 temperature for an extended period (24-48 hours) to ensure maximum deuterium
 incorporation.
- Quenching and Extraction: After cooling to room temperature, the reaction mixture is carefully quenched by adding it to ice-cold deuterium oxide. The deuterated product is then extracted with deuterated diethyl ether.
- Drying and Solvent Removal: The organic layer is separated, dried over anhydrous sodium sulfate, and filtered. The solvent is then removed under reduced pressure using a rotary evaporator.
- Purification: The crude O-Toluic acid-d7 can be further purified by recrystallization from a suitable deuterated solvent to yield the final product.



 Analysis: The final product should be analyzed by mass spectrometry to confirm the molecular weight and by ¹H NMR to determine the degree of deuteration.

Use of O-Toluic Acid-d7 as an Internal Standard in LC-MS

Objective: To accurately quantify an analyte (e.g., o-toluic acid or a related compound) in a biological matrix using **O-Toluic acid-d7** as an internal standard.

Materials:

- Biological sample (e.g., plasma, urine)
- O-Toluic acid-d7 (internal standard)
- Analyte of interest (for calibration curve)
- Acetonitrile or other suitable protein precipitation solvent
- LC-MS/MS system
- Vortex mixer
- Centrifuge

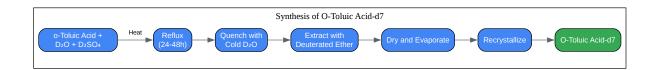
Procedure:

- Sample Preparation:
 - Thaw the biological samples to room temperature.
 - To a known volume of the sample (e.g., 100 μL of plasma), add a small, precise volume of a known concentration of O-Toluic acid-d7 solution.
 - Add a protein precipitation solvent (e.g., 300 μL of ice-cold acetonitrile).
 - Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.



- Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
- LC-MS/MS Analysis:
 - Transfer the supernatant to an autosampler vial.
 - Inject a specific volume of the supernatant onto the LC-MS/MS system.
 - The analyte and the internal standard are separated chromatographically and then detected by the mass spectrometer. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and O-Toluic acid-d7.
- Data Analysis:
 - The peak areas for both the analyte and the internal standard are integrated.
 - A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the analyte in a series of calibration standards.
 - The concentration of the analyte in the unknown samples is then calculated from the calibration curve using the measured peak area ratio.

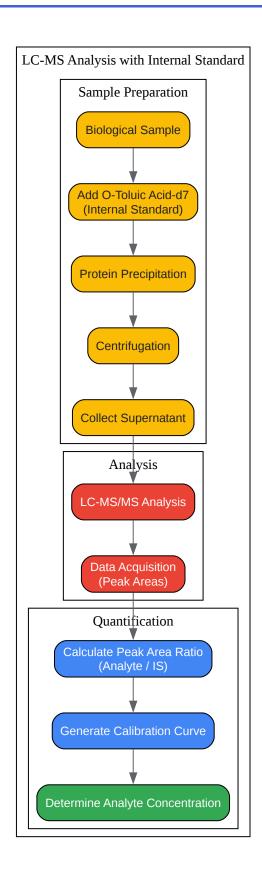
Visualizations



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Caption: A representative workflow for the synthesis of **O-Toluic acid-d7**.





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Caption: Workflow for using **O-Toluic acid-d7** as an internal standard.



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